N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a compound with a molecular formula of C14H15NO2S2 and a molecular weight of 293.4
Mechanism of Action
Target of Action
The compound N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a thiophene-based analog . Thiophene derivatives have been found to exhibit a variety of biological effects, including anti-inflammatory and anticancer properties . They are known to interact with various targets, such as voltage-gated sodium channels . .
Mode of Action
For example, some thiophene derivatives are known to act as blockers of voltage-gated sodium channels , which can lead to a variety of physiological effects.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Based on the known activities of thiophene derivatives, it can be inferred that this compound may have anti-inflammatory or anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-thienyllithium with ethyl thiophene-2-glyoxylate to form ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate . This intermediate can then be further reacted with cyclopropanecarboxylic acid chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the cyclopropanecarboxamide moiety can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as organic semiconductors or corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2,2-di(thiophen-2-yl)acetic acid: This compound shares the thiophene moieties but lacks the cyclopropanecarboxamide group.
Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: Similar to the above compound but with a methyl ester group instead of a carboxylic acid.
Uniqueness
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide is unique due to the presence of both the cyclopropanecarboxamide and the 2-hydroxy-2,2-di(thiophen-2-yl)ethyl moieties. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-13(10-5-6-10)15-9-14(17,11-3-1-7-18-11)12-4-2-8-19-12/h1-4,7-8,10,17H,5-6,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGUTWNBKRVPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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